molecular formula C9H16O2 B13351869 (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol

(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol

Cat. No.: B13351869
M. Wt: 156.22 g/mol
InChI Key: CVGWPYGYGNRVMF-IWQZZHSRSA-N
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Description

(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is an organic compound characterized by the presence of a tetrahydropyran ring attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.

    Attachment of the Butenol Chain: The butenol chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can yield saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving tetrahydropyran derivatives.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration around the double bond.

    4-(Tetrahydro-2H-pyran-2-yl)butan-1-ol: A saturated analog without the double bond.

    4-(Tetrahydro-2H-pyran-2-yl)but-2-yn-1-ol: An alkyne analog with a triple bond.

Uniqueness

(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is unique due to its Z-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different physical and chemical properties compared to its E-isomer and other analogs.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-4-(oxan-2-yl)but-2-en-1-ol

InChI

InChI=1S/C9H16O2/c10-7-3-1-5-9-6-2-4-8-11-9/h1,3,9-10H,2,4-8H2/b3-1-

InChI Key

CVGWPYGYGNRVMF-IWQZZHSRSA-N

Isomeric SMILES

C1CCOC(C1)C/C=C\CO

Canonical SMILES

C1CCOC(C1)CC=CCO

Origin of Product

United States

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